molecular formula C10H13NO4 B14050118 (NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine

(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B14050118
M. Wt: 211.21 g/mol
InChI Key: UGCMJRGHQWYGCF-WDZFZDKYSA-N
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Description

(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4,6-trimethoxyphenyl ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: Reduction of the compound may yield the corresponding amine.

    Substitution: The methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Potential applications in the development of new materials with specific electronic or optical properties.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new therapeutic agents.

Industry:

  • Potential use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with similar aromatic substitution patterns but different functional groups.

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with methoxy-substituted aromatic rings.

Uniqueness:

  • The presence of the hydroxylamine group in (NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine distinguishes it from other similar compounds, providing unique reactivity and potential applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-6,12H,1-3H3/b11-6-

InChI Key

UGCMJRGHQWYGCF-WDZFZDKYSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N\O)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NO)OC

Origin of Product

United States

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